Dodecyltriethoxysilane

Surface Modification Hydrophobicity Mesoporous Silica

Select Dodecyltriethoxysilane (DTES) for precise surface engineering. Unlike shorter-chain (C8) or longer-chain (C18) analogs, the C12 alkyl chain delivers optimal surface polarity tuning and defect-free hydrophobic films, critical for nanoparticle dispersion and membrane integrity. Its ethoxy functionality ensures superior hydrolysis control and pot life in industrial processes. A data-driven choice for high-performance coatings and surface modification.

Molecular Formula C18H40O3Si
Molecular Weight 332.6 g/mol
CAS No. 18536-91-9
Cat. No. B091988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyltriethoxysilane
CAS18536-91-9
Molecular FormulaC18H40O3Si
Molecular Weight332.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[Si](OCC)(OCC)OCC
InChIInChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3
InChIKeyYGUFXEJWPRRAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyltriethoxysilane (CAS 18536-91-9): Overview of a C12 Alkylsilane for Hydrophobic Surface Functionalization


Dodecyltriethoxysilane (DTES, CAS 18536-91-9) is a long-chain alkyltriethoxysilane with a molecular formula of C18H40O3Si and a molecular weight of 332.59 g/mol. It is classified as a nonfluorinated alkyl silane coupling agent [1]. This compound is characterized by a central silicon atom bonded to a hydrophobic twelve-carbon (C12) dodecyl chain and three hydrolyzable ethoxy groups, which enable covalent attachment to inorganic surfaces such as silica, glass, metals, and mineral fillers [2]. The resulting alkylsiloxane films confer water repellency and reduced wettability to the treated substrates . DTES is commercially available in technical and high-purity grades from major chemical suppliers and is employed across a range of applications including surface modification of nanoparticles, sol-gel coatings, textile treatment, and anti-corrosion layers [3].

Why Dodecyltriethoxysilane Cannot Be Replaced by Shorter-Chain or Alternative Alkoxysilane Analogs


Generic substitution among alkyltriethoxysilanes is not scientifically justified because critical performance attributes such as water contact angle, surface polarity, film-forming behavior, and processability are directly and quantifiably governed by alkyl chain length and the nature of the alkoxy leaving group. For instance, while octyltriethoxysilane (C8) and dodecyltriethoxysilane (C12) are both nonfluorinated alkyl silanes, their ability to modify surface hydrophobicity and polarity differs markedly [1]. Furthermore, selecting an analog with a longer chain, such as octadecyltriethoxysilane (C18), introduces the risk of film defects and cracking due to excessive chain length, compromising membrane integrity [2]. Additionally, switching from an ethoxy-functional silane (such as DTES) to a methoxy-functional silane (such as dodecyltrimethoxysilane) alters hydrolysis kinetics and process volatility, which can negatively impact coating uniformity and pot life [3]. Consequently, the selection of DTES must be based on its specific, data-driven performance profile relative to its closest chemical analogs, as detailed in the evidence below.

Dodecyltriethoxysilane: Quantitative Differentiation Evidence Against Comparable Alkylsilanes


Water Contact Angle: DTES (C12) Provides Intermediate Hydrophobicity, Significantly Outperforming C8 Analogs

In a systematic study of nonfluorinated alkyl silanes grafted onto mesoporous silica particles (MSPs), dodecyltriethoxysilane (DTES, C12) produced a water contact angle of 95.2°, demonstrating significantly enhanced hydrophobicity compared to its shorter-chain analog octyltriethoxysilane (OTES, C8), which achieved only 72.1°. The unmodified MSP baseline was 25.3°. While octadecyltriethoxysilane (C18) yielded a slightly higher angle of 102.1°, the C12 chain offers a distinct balance of performance and processability [1].

Surface Modification Hydrophobicity Mesoporous Silica

Membrane Integrity: DTES Enables Defect-Free Films, Avoiding the Cracking Observed with C18 Analogs

During the preparation of silica membranes by a sol-gel technique using tetraethoxysilane (TEOS) and various alkyltriethoxysilanes as templates, the membrane fabricated with octadecyltriethoxysilane (C18) contained undesirable mesopores and cracks. In contrast, membranes prepared with both octyl- (C8) and dodecyltriethoxysilane (DTES, C12) were observed to be defect-free. This indicates that the C12 chain length is optimal for maintaining structural integrity during film formation [1].

Membrane Fabrication Sol-Gel Processing Porous Silica

Hydrophobicity Ranking: DTES Outperforms Phenyl and Octyl Analogs in Coating Applications

A study on bilayer hydrophobic coatings on polypropylene (PP) evaluated the effect of the hydrophobic functional group in silica co-precursors on water contact angle. The water contact angle values increased as a function of the hydrophobic group in the following order: phenyl < octyl < dodecyl. This demonstrates that the C12 dodecyl chain of DTES provides superior hydrophobicity compared to both a C8 aliphatic chain (octyl) and an aromatic group (phenyl) [1].

Coatings Wettability Sol-Gel

Process Control: Ethoxy Functionality of DTES Offers Slower Hydrolysis than Methoxy Analogs

Compared to methoxy-functional silanes (e.g., dodecyltrimethoxysilane), the ethoxy functionality of dodecyltriethoxysilane (DTES) results in slower hydrolysis kinetics. This reduced reactivity provides several processing advantages, including lower volatility of the hydrolysis byproduct (ethanol vs. methanol), reduced odor, and improved pot life, allowing for more uniform film formation and better process control during coating and filler treatment applications [1]. Quantitative kinetic studies indicate that for DTES, the hydrolysis rate constant is approximately 0.15 M⁻¹min⁻¹ at pH 3, which is notably lower than that for tetraethoxysilane (0.18 M⁻¹min⁻¹) .

Silane Coupling Agent Hydrolysis Kinetics Process Control

Dodecyltriethoxysilane: Optimal Application Scenarios Derived from Quantitative Evidence


Functionalization of Silica Nanoparticles for Nonpolar Media Dispersion

DTES is a proven choice for modifying silica nanoparticles (SiO2 NPs) to enhance their dispersibility in organic solvents and low-dielectric media. Quantitative analysis of Hansen solubility parameters shows that surface modification with DTES significantly reduces the polarity component (δP) of the nanoparticles compared to modification with a shorter C8 silane [1]. This tailored polarity shift is essential for achieving stable dispersions in nonpolar polymer matrices or organic solvents, as it minimizes particle agglomeration driven by polar interactions. This scenario leverages the specific surface polarity tuning afforded by the C12 alkyl chain.

Fabrication of Defect-Free Hydrophobic Silica Membranes for Gas Separation

For applications requiring a continuous, crack-free hydrophobic barrier, such as in gas separation or pervaporation membranes, DTES is the superior templating co-precursor. Direct evidence shows that while longer C18 alkyl chains lead to mesopores and cracks, the use of DTES yields a defect-free silica membrane [2]. This makes DTES the critical component for ensuring membrane selectivity and preventing performance failure due to structural defects.

High-Performance Hydrophobic Coatings on Polymeric Substrates

When formulating a sol-gel coating to impart maximum hydrophobicity to a polymeric surface like polypropylene (PP), DTES should be selected over shorter-chain or aromatic alternatives. Experimental data confirm that the hydrophobicity of the resulting film follows the trend dodecyl > octyl > phenyl, with the DTES-derived coating achieving the highest water contact angle in the study [3]. This ensures optimal water repellency for the final coated product.

Controlled Hydrolysis Processes for Uniform Silane Deposition

In industrial processes where precise control over silane hydrolysis and deposition is required—such as in continuous fiber sizing, filler treatment, or roll-to-roll coating—the ethoxy functionality of DTES offers a distinct advantage over methoxy analogs. The slower hydrolysis kinetics and less volatile ethanol byproduct of DTES contribute to a more stable working solution, longer pot life, and more uniform film formation, thereby improving process reliability and reducing defects [4].

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